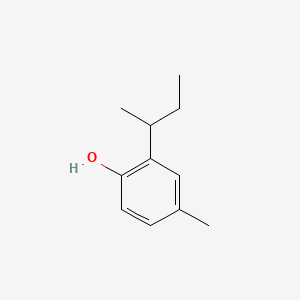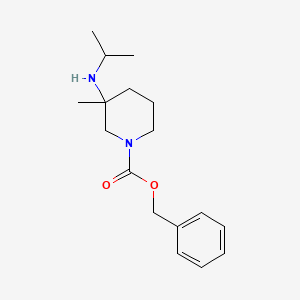
4-Hydrazinyl-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-3-pyridinecarboxylic acid is an organic compound with the chemical formula C6H7N3O2. It is a derivative of pyridinecarboxylic acid, specifically the 3-pyridinecarboxylic acid with a hydrazinyl group at the 4-position. This compound is known for its high solubility in water and some organic solvents like ethanol and dimethyl sulfoxide . It is used as an intermediate in the synthesis of other organic compounds and as a reagent in biochemical research .
Vorbereitungsmethoden
4-Hydrazinyl-3-pyridinecarboxylic acid can be synthesized through the appropriate treatment of pyridine-3-carboxylic acid hydrazide . The specific synthetic routes and reaction conditions can vary depending on the laboratory setup and requirements. Industrial production methods typically involve the reaction of pyridine-3-carboxylic acid with hydrazine under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
4-Hydrazinyl-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-3-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism by which 4-Hydrazinyl-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation and biological activity.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acid derivatives .
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-1-2-8-3-4(5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
MMXWLMITXFSVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1NN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)

